S-(2,5-Dimethylbenzene)-L-cysteine
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Overview
Description
S-(2,5-Dimethylbenzene)-L-cysteine: is an organic compound that features a benzene ring substituted with two methyl groups at the 2 and 5 positions, and a cysteine moiety attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dimethylbenzene)-L-cysteine typically involves the following steps:
Formation of 2,5-Dimethylbenzene: This can be achieved through the alkylation of benzene using methyl chloride in the presence of a catalyst such as aluminum chloride.
Attachment of L-cysteine: The 2,5-dimethylbenzene is then reacted with L-cysteine through a nucleophilic substitution reaction. This involves the use of a suitable base to deprotonate the thiol group of cysteine, allowing it to attack the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2,5-Dimethylbenzene)-L-cysteine can undergo oxidation reactions, particularly at the thiol group of the cysteine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the disulfide bonds if formed during oxidation. Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of disulfide bonds or sulfonic acids.
Reduction: Thiol groups restored from disulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: S-(2,5-Dimethylbenzene)-L-cysteine can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalyst.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Protein Modification: The cysteine moiety allows for the modification of proteins through thiol-disulfide exchange reactions.
Enzyme Inhibition: It can act as an inhibitor for enzymes that interact with thiol groups.
Medicine:
Drug Development: Potential use in the development of drugs targeting specific enzymes or pathways involving thiol groups.
Antioxidant: Its antioxidant properties can be explored for therapeutic applications.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific functional properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of S-(2,5-Dimethylbenzene)-L-cysteine involves its interaction with thiol groups in proteins and enzymes. The cysteine moiety can form disulfide bonds with other cysteine residues, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various biological pathways.
Comparison with Similar Compounds
2,5-Dimethylbenzene: Lacks the cysteine moiety, making it less reactive in biological systems.
L-cysteine: Does not have the benzene ring, limiting its applications in organic synthesis and material science.
S-(2,4-Dimethylbenzene)-L-cysteine: Similar structure but with different substitution pattern on the benzene ring, leading to different reactivity and properties.
Uniqueness: S-(2,5-Dimethylbenzene)-L-cysteine is unique due to the combination of a benzene ring with specific methyl substitutions and a cysteine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Biological Activity
S-(2,5-Dimethylbenzene)-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to L-cysteine, a naturally occurring amino acid known for its role in protein synthesis and as a precursor for various bioactive molecules, including hydrogen sulfide (H₂S). The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the dimethylbenzene moiety may enhance its binding affinity to specific enzymes or receptors compared to L-cysteine. This interaction can influence several biochemical pathways:
- Redox Reactions : Like L-cysteine, this compound can participate in redox reactions due to the thiol group (-SH) present in its structure. This property is crucial for its role as an antioxidant and in detoxification processes.
- H₂S Production : this compound may serve as a substrate for enzymes involved in H₂S biosynthesis, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). H₂S is recognized for its signaling roles and cytoprotective effects in various physiological contexts.
Enzymatic Pathways
The enzymatic pathways involving this compound are similar to those of L-cysteine. Studies suggest that the compound can be metabolized by mitochondrial enzymes to produce H₂S. This production is influenced by factors such as pH and the presence of cofactors like pyridoxal phosphate (PLP), which are essential for the activity of CBS and CSE .
Antioxidant Activity
This compound exhibits significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This activity is particularly relevant in conditions characterized by elevated oxidative damage, such as neurodegenerative diseases and cancer.
Cytoprotective Effects
Research indicates that this compound may exert cytoprotective effects through the modulation of H₂S levels. H₂S has been shown to have protective roles against apoptosis in various cell types. For instance, studies have demonstrated that H₂S can inhibit cell death pathways activated by oxidative stress .
Potential Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Its structural analogs have been explored for their ability to inhibit cancer cell proliferation. For example, compounds derived from L-cysteine have shown promise as inhibitors of mitotic kinesins, which are crucial for cell division . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Table 1: Summary of Biological Activities
Case Study: H₂S Production from Cysteine Derivatives
A study investigating the production of H₂S from various cysteine derivatives highlighted that modifications to the cysteine structure could significantly affect H₂S biosynthesis. The research found that certain derivatives exhibited enhanced production rates under specific conditions, suggesting that this compound could be optimized for increased efficacy in therapeutic applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIJBOOOWCCQCK-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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